3-((4-Bromopyridin-2-yl)oxy)propan-1-amine
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Overview
Description
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol . It is characterized by the presence of a bromopyridine moiety linked to a propan-1-amine group via an ether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromopyridine and 3-chloropropan-1-amine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-bromopyridine undergoes a nucleophilic substitution reaction with 3-chloropropan-1-amine in the presence of a base to form the desired product.
Chemical Reactions Analysis
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can participate in various binding interactions with enzymes or receptors, while the propan-1-amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine can be compared with other similar compounds, such as:
3-((6-Bromopyridin-2-yl)oxy)propan-1-amine: This compound has a similar structure but with the bromine atom at the 6-position of the pyridine ring instead of the 4-position.
3-((4-Chloropyridin-2-yl)oxy)propan-1-amine: This compound has a chlorine atom instead of a bromine atom in the pyridine ring.
3-((4-Methylpyridin-2-yl)oxy)propan-1-amine: This compound has a methyl group instead of a bromine atom in the pyridine ring.
Properties
IUPAC Name |
3-(4-bromopyridin-2-yl)oxypropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-2-4-11-8(6-7)12-5-1-3-10/h2,4,6H,1,3,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHRJIGIYZYRQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)OCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744718 |
Source
|
Record name | 3-[(4-Bromopyridin-2-yl)oxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289076-09-0 |
Source
|
Record name | 3-[(4-Bromopyridin-2-yl)oxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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